Zolasartan
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Description
Zolasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Zolasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.
Zolasartan is a member of the class of 1-benzofurans that is 3-bromo-1-benzofuran which is substituted by a 2-(1H-tetrazol-5-yl)phenyl group at position 2 and by a (2-butyl-5-carboxy-4-chloro-1H-imidazol-1-yl)methyl group at position 5. It is an angiotensin II receptor type 1 (AT1) antagonist and was in clinical trials for the treatment of hypertension (now discontinued). It has a role as an angiotensin receptor antagonist and an antihypertensive agent. It is a member of tetrazoles, an imidazolyl carboxylic acid, a member of 1-benzofurans, an organochlorine compound, an organobromine compound, a monocarboxylic acid and a biaryl. It is a conjugate acid of a zolasartan(2-).
properties
CAS RN |
145781-32-4 |
---|---|
Product Name |
Zolasartan |
Molecular Formula |
C24H20BrClN6O3 |
Molecular Weight |
555.8 g/mol |
IUPAC Name |
3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31) |
InChI Key |
FIKYECRHLXONOX-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |
Appearance |
White to off-white crystalline powder. |
Other CAS RN |
145781-32-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-((3-bromo-2-(2-(1H-tetrazol-5-yl)phenyl)-5-benzofuranyl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid GR 117289 GR 117289X GR-117289 GR-117289X GR117289 GR117289X |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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